1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2640967-83-3
Cat. No.: VC11835466
Molecular Formula: C17H24F3N5O
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640967-83-3 |
|---|---|
| Molecular Formula | C17H24F3N5O |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 1-(azepan-1-yl)-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H24F3N5O/c18-17(19,20)14-11-15(22-13-21-14)24-9-7-23(8-10-24)12-16(26)25-5-3-1-2-4-6-25/h11,13H,1-10,12H2 |
| Standard InChI Key | ILPJMIGYFSRZFX-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
| Canonical SMILES | C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Introduction
1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound featuring a piperazine ring and a trifluoromethyl-substituted pyrimidine moiety. It belongs to the class of organofluorine compounds, known for their unique chemical properties due to the presence of carbon-fluorine bonds. The molecular formula for this compound is C17H24F3N5O, and it has a molecular weight of approximately 373.39 g/mol .
Synthesis and Chemical Reactivity
The synthesis of 1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves multiple steps, each requiring optimization for yield and purity. Techniques such as chromatography are essential for purification. The compound's reactivity is influenced by its functional groups, which can participate in various chemical reactions.
Biological Activity and Potential Applications
Compounds with similar structural features often exhibit significant biological activities. While the specific biological activity of 1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one remains to be fully elucidated, its unique structure suggests potential applications in drug discovery and biological studies. The presence of the trifluoromethyl group enhances lipophilicity, which could affect its pharmacokinetics.
| Compound | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one | Azepane, Piperazine, Trifluoromethyl Pyrimidine | Potential in Drug Discovery | Combination of Azepane and Piperazine with Trifluoromethyl Pyrimidine |
| 1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride | Pyrrolidine Ring | Antimicrobial | Lacks Trifluoromethyl Group |
| 6-(trifluoromethyl)pyrimidin | Simple Pyrimidine Structure | Antiviral | No Azepane or Piperazine |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, but its specific combination of functional groups sets it apart. For instance, 6-(trifluoromethyl)pyrimidin lacks azepane and piperazine rings, while 2-(azepan-4-yloxy)-5-fluoropyrimidine has different functional groups.
Future Research Directions
Further research is needed to fully understand the biological activity and potential applications of 1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one. Interaction studies with biological targets will be crucial for assessing its safety and efficacy profile.
Given the limitations in available literature from diverse sources, additional empirical studies are required to elucidate the compound's properties and applications comprehensively.
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